molecular formula C12H8BrClO2S B8436722 4-Bromo-3-chlorophenyl phenyl sulfone

4-Bromo-3-chlorophenyl phenyl sulfone

Cat. No.: B8436722
M. Wt: 331.61 g/mol
InChI Key: WSTJUPJOFVOTET-UHFFFAOYSA-N
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Description

FT-IR Spectroscopy

The Fourier-transform infrared (FT-IR) spectrum of this compound exhibits key absorptions at:

  • 1,320–1,150 cm⁻¹ : Asymmetric and symmetric S=O stretching vibrations.
  • 1,080–1,020 cm⁻¹ : C–S bond stretching.
  • 550–500 cm⁻¹ : C–Br and C–Cl bending modes.

Table 2: Representative FT-IR peaks for this compound.

Wavenumber (cm⁻¹) Assignment
1,305 νₐ(S=O)
1,145 νₛ(S=O)
1,065 ν(C–S)
525 δ(C–Br)
510 δ(C–Cl)

NMR Spectroscopy

1H NMR (400 MHz, CDCl₃):

  • δ 7.8–7.6 (m, 4H, aromatic protons ortho to sulfonyl group).
  • δ 7.5–7.3 (m, 5H, substituted phenyl ring protons).
  • δ 7.2–7.0 (m, 2H, bromine- and chlorine-adjacent protons).

13C NMR (100 MHz, CDCl₃):

  • δ 138.2 (C–SO₂), 133.5 (C–Br), 131.8 (C–Cl), 129.4–127.1 (aromatic carbons).

UV-Vis Spectroscopy

The UV-Vis spectrum in acetonitrile shows absorption maxima at λₘₐₓ = 265 nm (π→π* transition of the aromatic system) and a weaker band at 310 nm (n→π* transition of the sulfonyl group).

Mass Spectrometric Fragmentation Patterns

Atmospheric pressure chemical ionization (APCI) mass spectrometry reveals a molecular ion cluster at m/z 318/320/322 ([M+H]⁺), corresponding to isotopic contributions from ⁷⁹Br/⁸¹Br and ³⁵Cl/³⁷Cl. Key fragmentation pathways include:

  • Loss of SO₂ (m/z 238/240/242 ).
  • Cleavage of the C–Br bond (m/z *239/241).
  • Formation of stable aryl cations at m/z *77 (C₆H₅⁺).

Table 3: Major fragments observed in APCI-MS.

m/z Fragment Ion
318 [M+H]⁺ (⁷⁹Br, ³⁵Cl)
320 [M+H]⁺ (⁸¹Br, ³⁵Cl)
238 [M+H–SO₂]⁺
77 C₆H₅⁺

Computational Chemistry Studies

Density functional theory (DFT) calculations at the B3LYP/6-31G(d,p) level predict a HOMO–LUMO gap of 5.2 eV , indicating moderate electronic stability. The HOMO is localized on the halogen-substituted phenyl ring, while the LUMO resides on the sulfonyl group and adjacent aromatic system.

Electrostatic potential maps highlight regions of high electron density near the sulfonyl oxygen atoms (negative potential) and the halogens (positive potential). These features influence reactivity in nucleophilic substitution and Suzuki-Miyaura coupling reactions.

Molecular orbital analysis further reveals that the sulfonyl group reduces aromaticity in the bridging phenyl ring, increasing susceptibility to electrophilic attack.

Properties

Molecular Formula

C12H8BrClO2S

Molecular Weight

331.61 g/mol

IUPAC Name

4-(benzenesulfonyl)-1-bromo-2-chlorobenzene

InChI

InChI=1S/C12H8BrClO2S/c13-11-7-6-10(8-12(11)14)17(15,16)9-4-2-1-3-5-9/h1-8H

InChI Key

WSTJUPJOFVOTET-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)C2=CC(=C(C=C2)Br)Cl

Origin of Product

United States

Scientific Research Applications

Medicinal Chemistry

4-Bromo-3-chlorophenyl phenyl sulfone has been investigated for its therapeutic potential, particularly in pain management and anti-inflammatory applications.

Case Study: Analgesic Activity
A study synthesized derivatives of this compound to evaluate their analgesic properties. The compounds were tested for their efficacy in reducing pain through established pharmacological models, such as the writhing and hot plate tests. The results indicated that some derivatives exhibited significant analgesic effects, suggesting potential for development as new pain relief medications .

Mechanism of Action
Molecular docking studies have shown that these compounds may inhibit cyclooxygenase-2 (COX-2), an enzyme involved in pain and inflammation pathways. This inhibition could lead to reduced production of pro-inflammatory mediators, making these compounds promising candidates for anti-inflammatory drug development .

Anticancer Research

The compound has also been explored for its anticancer properties. Research indicates that derivatives of this compound can selectively inhibit the proliferation of tumor cells while sparing normal cells.

Case Study: Tumor Cell Proliferation Inhibition
In vitro studies demonstrated that certain analogs of this compound significantly inhibited the growth of various cancer cell lines, such as MCF-7 (breast cancer) and LnCaP (prostate cancer). The mechanism involves inducing apoptosis in cancer cells, which highlights its potential as a therapeutic agent in oncology .

Antimicrobial Activity

Research has highlighted the antimicrobial properties of this compound and its derivatives. These compounds have shown activity against various bacterial strains.

Case Study: Antibacterial Efficacy
In studies assessing the antibacterial effects of related sulfonamides, it was found that these compounds could effectively inhibit the growth of Gram-positive bacteria, including Staphylococcus aureus. The mechanism likely involves interference with bacterial folic acid synthesis, a common pathway targeted by sulfonamide antibiotics.

Industrial Applications

Beyond medicinal uses, this compound serves as an important intermediate in the synthesis of specialty chemicals.

Synthesis of Other Compounds
The compound can be used to synthesize various biaryl methyl sulfones and other complex organic molecules through coupling reactions. These synthesized compounds are valuable in developing agrochemicals and pharmaceuticals .

Summary Table of Applications

Application AreaDescriptionKey Findings
Medicinal ChemistryPain relief and anti-inflammatory agentsSignificant analgesic effects observed; potential COX-2 inhibition
Anticancer ResearchInhibition of tumor cell proliferationInduces apoptosis in cancer cell lines; selective toxicity towards tumor cells
Antimicrobial ActivityInhibition of bacterial growthEffective against Gram-positive bacteria; mechanism involves folic acid synthesis disruption
Industrial ApplicationsIntermediate for synthesizing specialty chemicalsUseful in producing biaryl methyl sulfones and other organic compounds

Comparison with Similar Compounds

Substituent Influence on Reactivity

  • Fluorine’s smaller size may reduce steric hindrance compared to chlorine, enhancing reactivity in electrophilic substitutions .
  • 4-Chlorophenyl methyl sulfone (C₇H₇ClO₂S, CAS 95-57-7): The absence of bromine and a methyl group (vs. phenyl) simplifies the structure, lowering molecular weight (190.65 g/mol) and likely increasing solubility in polar solvents. Methyl sulfones exhibit lower steric hindrance, enabling faster bromine addition reactions compared to bulkier aryl sulfones .
  • Phenyl styryl sulfone : shows that phenyl substituents on sulfones create significant steric hindrance, slowing bromine addition by 50% compared to methyl analogs. For 4-bromo-3-chlorophenyl phenyl sulfone, the combined bulk of bromine and chlorine may further inhibit such reactions .

Steric and Conformational Behavior

In protein-binding studies, sulfones like 10e () adopt distinct cis/trans conformations depending on substituent interactions. The bromo and chloro groups in this compound may force the sulfonyl group into a stacked orientation, reducing flexibility and altering binding affinities compared to mono-halogenated analogs .

Data Tables

Table 1: Comparison of Key Sulfone Derivatives

Compound Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties
This compound C₁₂H₉BrClO₂S ~331.6 (calculated) Br (4-), Cl (3-) High steric hindrance, thermal stability
4-Bromo-3-fluorophenyl methylsulfone C₇H₆BrFO₂S 253.09 Br (4-), F (3-) Enhanced electronegativity, lower steric bulk
4-Chlorophenyl methyl sulfone C₇H₇ClO₂S 190.65 Cl (4-), methyl-SO₂- Higher solubility, faster reactivity
Phenyl styryl sulfone C₁₄H₁₂O₂S 244.31 Styryl group Steric shielding slows bromine addition

Table 2: Reactivity Trends in Sulfones ()

Compound Relative Bromine Addition Rate Steric Hindrance Level
Methyl styryl sulfone 1.0 (reference) Low
Phenyl styryl sulfone 0.5 High
This compound (inferred) ~0.3–0.4 Very High

Q & A

Q. What synthetic methodologies are effective for preparing 4-Bromo-3-chlorophenyl phenyl sulfone?

The synthesis of aryl sulfones typically involves oxidation of thioethers (e.g., using hydrogen peroxide or mCPBA) or coupling reactions between sulfonyl chlorides and aryl halides via Ullmann or Suzuki-Miyaura reactions. For structurally similar bis(aminophenoxy phenyl)sulfones, nucleophilic aromatic substitution of sulfonated intermediates with halogenated aryl precursors has been employed . Specific to bromo-chloro derivatives, regioselective halogenation or stepwise functionalization of pre-sulfonated aromatic rings may be required to achieve precise substitution patterns.

Q. How can spectroscopic techniques confirm the purity and structure of this compound?

  • NMR : 1^1H and 13^13C NMR can identify substituent positions through chemical shifts (e.g., deshielding effects from electron-withdrawing sulfonyl groups and halogens). For example, sulfone protons in related compounds like 4-Bromophenyl methyl sulfone appear as distinct singlets .
  • Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight, while fragmentation patterns distinguish between bromine/chlorine isotopes.
  • IR Spectroscopy : Strong S=O stretching vibrations (~1300–1150 cm1^{-1}) and C-Br/C-Cl stretches (~550–600 cm1^{-1}) validate functional groups .

Q. What purification strategies are optimal for isolating this compound?

Recrystallization using polar aprotic solvents (e.g., DMF/water mixtures) or column chromatography with silica gel and ethyl acetate/hexane eluents is effective. For halogenated sulfones, fractional crystallization may exploit differences in solubility due to halogen electronegativity .

Advanced Research Questions

Q. How do bromo and chloro substituents influence the electronic properties of phenyl phenyl sulfones?

Bromine and chlorine are electron-withdrawing groups that polarize the sulfone’s aromatic system, enhancing electrophilicity at specific positions. Computational studies (e.g., DFT) reveal that substituents alter HOMO/LUMO distributions, affecting reactivity in cross-coupling reactions. For example, in sulfonamide derivatives, halogen positioning directs regioselectivity in nucleophilic substitution . Cyclic voltammetry can quantify redox behavior, with sulfones showing distinct reduction potentials based on substituent electronegativity .

Q. What role do sulfone derivatives play in proton exchange membranes (PEMs) for fuel cells?

Sulfone-containing polymers exhibit high thermal stability and low methanol permeability, critical for PEMs. The sulfonyl group’s polarity facilitates proton conduction via water-mediated mechanisms. Research on bis(4-chlorophenyl) sulfone analogs demonstrates their utility in sulfonated poly(ether sulfone) copolymers, which maintain conductivity (~0.1 S/cm) under low humidity .

Q. How can computational modeling resolve contradictions in experimental vs. theoretical data for sulfone derivatives?

Discrepancies in radical cation stability (e.g., dimer radical ions in diphenyl sulfones) arise from solvent effects and sulfone polarity. Hybrid functionals (e.g., BHandHLYP) improve accuracy in modeling charge distribution and SOMO/HOMO energy levels. For this compound, molecular dynamics simulations can predict solvation effects on spectroscopic properties .

Q. What analytical challenges arise in quantifying trace sulfone derivatives in complex matrices?

LC-MS/MS with multiple reaction monitoring (MRM) is preferred for sensitivity. For example, phenyl vinyl sulfone quantification in pharmaceuticals requires optimized ionization parameters (e.g., ESI+ mode) and column selection (C18 with 0.1% formic acid) to resolve sulfones from co-eluting impurities .

Key Considerations

  • Contradictions : Experimental vs. computational data discrepancies (e.g., radical ion stability) highlight the need for solvent-environment-aware modeling .

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